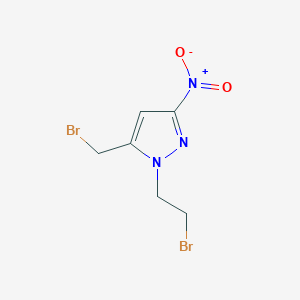

1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole

Description

1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole is a halogenated nitro-pyrazole derivative characterized by two brominated alkyl chains (2-bromoethyl and bromomethyl groups) and a nitro substituent at the 3-position of the pyrazole ring. For example, brominated intermediates like 1-(2-bromoethyl)pyrazole derivatives are often prepared using bromomethylbenzene or bromoalkyl halides as alkylating agents (e.g., ).

Properties

IUPAC Name |

1-(2-bromoethyl)-5-(bromomethyl)-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O2/c7-1-2-10-5(4-8)3-6(9-10)11(12)13/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEOHTKJNSKFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1[N+](=O)[O-])CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219896 | |

| Record name | 1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227210-31-2 | |

| Record name | 1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique pyrazole structure, which incorporates both bromoethyl and bromomethyl substituents along with a nitro group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Chemical Name : this compound

- CAS Number : 1227210-31-2

- Molecular Formula : CHBrNO

- Molecular Weight : 266.95 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitro-1H-pyrazole with suitable bromoalkyl halides under basic conditions, often using solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen replaces a leaving group from the bromoalkyl compound.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

- Alkylating Agent : The bromo groups can act as alkylating agents, modifying nucleophilic sites in biomolecules.

- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that affect cellular processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with similar structures possess activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Burguete et al. (2016) | Synthesis of novel pyrazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Chovatia et al. (2016) | Tested pyrazole derivatives for anti-tubercular activity; compounds showed promising results against Mycobacterium tuberculosis. |

| Current Status Review (2014) | Highlighted the broad spectrum of biological activities associated with pyrazoles, including anti-inflammatory and anticancer effects. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related pyrazole derivatives:

Stability and Physicochemical Properties

- Density and Boiling Point : The target compound’s predicted density (~1.9–2.0 g/cm³) aligns with 5-bromo-1-ethyl-3-nitro-1H-pyrazole (1.88 g/cm³, ). Both compounds likely exhibit high thermal stability due to nitro and halogen substituents .

- Acidity: The nitro group at C-3 may lower the pKa of the pyrazole N-H compared to non-nitrated analogs (e.g., Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate), which lacks acidic protons .

Preparation Methods

Primary Preparation Method

2.1. Overview of the Synthesis Route

The most authoritative and reproducible method for synthesizing 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole involves the bromination of a hydroxymethyl precursor using phosphorus tribromide in chloroform under reflux conditions.

The synthesis can be divided into two main stages:

Stage 1: Preparation of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

- This precursor is typically obtained by functionalizing a nitro-pyrazole with a bromoethyl side chain and reducing a carboxylate or ester group to a primary alcohol.

- Example: Reduction of methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate with lithium aluminum hydride yields the corresponding alcohol.

Stage 2: Bromination to Final Product

2.3. Experimental Details and Data Table

- Appearance: Yellow solid

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.20 (s, 1H), 4.86 (s, 2H), 4.71 (t, 2H), 3.93 (t, 2H)

Alternative and Supporting Methods

3.1. Alkylation and Reduction Sequences

- Alkylation of pyrazole carboxylates with bromoalkanes in the presence of strong bases (e.g., cesium carbonate) in DMF at elevated temperatures yields the desired bromoethyl derivatives in high yield.

- Reduction of the carboxylate or ester to the corresponding alcohol is accomplished with lithium aluminum hydride in THF at low temperature.

- The conversion of the alcohol to a bromomethyl group is most efficiently achieved with phosphorus tribromide, which selectively replaces the hydroxyl group with bromine under mild reflux conditions.

Summary Table: Key Preparation Steps

| Stage | Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | Methyl 3-nitro-1H-pyrazole-5-carboxylate | Cesium carbonate, 1,2-dibromoethane, DMF | 100°C, 4h | Methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate | Up to 100% |

| 2 | Methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate | LiAlH₄, THF | 0°C, 20 min | (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol | ~50% |

| 3 | (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol | Phosphorus tribromide, chloroform | Reflux, 2h | This compound | 81% |

Notes and Considerations

- Reaction Control : The bromination step requires careful control of temperature and reagent stoichiometry to avoid over-bromination or decomposition.

- Purification : The final product is typically purified by extraction, washing, drying, and evaporation. Chromatography may be used if further purification is needed.

- Safety : Both phosphorus tribromide and lithium aluminum hydride are hazardous reagents and require appropriate safety precautions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole?

- Methodology : A two-step bromination strategy is commonly employed. First, the pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones or nitroolefins. Subsequent bromination at the ethyl and methyl positions can be achieved using N-bromosuccinimide (NBS) in a radical-initiated reaction (e.g., AIBN in CCl₄) . For regioselective bromination, solvent polarity and temperature must be optimized to avoid over-bromination. highlights the use of DMF as a solvent for controlled bromoalkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for the bromoethyl (δ ~3.8–4.2 ppm for CH₂Br) and bromomethyl (δ ~4.5–4.8 ppm for CH₂Br) groups. The nitro group deshields adjacent protons, shifting pyrazole ring protons to δ ~7.0–8.5 ppm .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-Br (600–500 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ and fragmentation patterns, distinguishing between bromine isotopes (¹⁸¹Br and ⁷⁹Br) .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position. For example, in Suzuki-Miyaura coupling, the nitro group enhances reactivity with aryl boronic acids under Pd(PPh₃)₄ catalysis (see for analogous reactions). However, it may hinder Buchwald-Hartwig amination due to competing reduction pathways .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Methodology : The compound’s flexibility (due to bromoethyl/bromomethyl groups) and potential disorder in the nitro group complicate single-crystal XRD analysis. Use the SHELX suite (SHELXL for refinement) to model disorder by splitting atomic positions and applying geometric restraints. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy . Mercury CSD 2.0 can visualize packing patterns and compare with similar pyrazole derivatives (e.g., CSD refcodes from ) .

Q. How can computational tools predict regioselectivity in further functionalization?

- Methodology : DFT calculations (e.g., Gaussian 16) using the B3LYP/6-31G(d) basis set predict electrophilic attack sites. Fukui indices (nucleophilic/electrophilic) identify the 4-position as most reactive for substitutions. Molecular docking (AutoDock Vina) assesses steric effects from bromine substituents, which may block bulkier reagents .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki or Heck)?

- Methodology :

- Protecting Groups : Temporarily protect the nitro group (e.g., Boc or acetyl) to prevent unintended reduction during Pd-catalyzed couplings.

- Solvent Optimization : Use degassed DMF/H₂O mixtures () to stabilize Pd(0) intermediates and minimize oxidative side reactions.

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity by sterically shielding undesired reaction sites .

Q. What are the implications of bromine substituents on biological activity in related pyrazole derivatives?

- Methodology : Bromine enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. In SAR studies (e.g., ), bromoalkyl groups in pyrazoles increase binding affinity to enzyme active sites (e.g., factor Xa inhibitors). Radiolabeled analogs (⁷⁷Br/⁸²Br) enable pharmacokinetic tracking via PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.